
(2R,3R,11bR)-rel-9-deMe-DTBZ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,11bR)-dihydrotetrabenazine involves the selective reduction of tetrabenazine. One common method employs borane or various borane complexes to achieve three-dimensional selective reduction under low temperatures. This method significantly improves the chemical yield and stereoselectivity of the reduction reaction, making it suitable for industrial production .
Industrial Production Methods
For industrial production, the preparation method avoids the need for column chromatography purification, which is often cumbersome. Instead, the process involves the reduction of (3R,11bR)-tetrabenazine using borane complexes, followed by crystallization to obtain high-purity (2R,3R,11bR)-dihydrotetrabenazine .
化学反応の分析
Types of Reactions
(2R,3R,11bR)-dihydrotetrabenazine undergoes several types of chemical reactions, including:
Reduction: The primary reaction used in its synthesis.
Oxidation: Can be oxidized under specific conditions to form various derivatives.
Substitution: Undergoes substitution reactions to form different analogs.
Common Reagents and Conditions
Reduction: Borane or borane complexes under low temperatures.
Oxidation: Various oxidizing agents can be used depending on the desired product.
Substitution: Typically involves nucleophilic reagents under controlled conditions.
Major Products Formed
The major product formed from the reduction of tetrabenazine is (2R,3R,11bR)-dihydrotetrabenazine. Other derivatives can be formed through subsequent oxidation or substitution reactions .
科学的研究の応用
(2R,3R,11bR)-dihydrotetrabenazine has several scientific research applications:
Pharmacology: Investigated for its potential as a therapeutic agent in treating conditions like Huntington’s disease and tardive dyskinesia.
Biochemistry: Used to study the mechanisms of neurotransmitter transport and release.
Industrial Applications: Potential use in the development of new drugs targeting VMAT2.
作用機序
The primary mechanism of action of (2R,3R,11bR)-dihydrotetrabenazine involves the inhibition of VMAT2. By binding to VMAT2, the compound prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm. This results in decreased levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain .
類似化合物との比較
Similar Compounds
Tetrabenazine: The parent compound, known for its VMAT2 inhibitory activity.
Valbenazine: Another VMAT2 inhibitor used in the treatment of tardive dyskinesia.
Fluorotetrabenazine: A fluorinated analog used in imaging studies.
Uniqueness
(2R,3R,11bR)-dihydrotetrabenazine is unique due to its high stereoselectivity and potency as a VMAT2 inhibitor. It has a higher affinity for VMAT2 compared to its other enantiomers and related compounds, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C18H27NO3 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
(9R,10R,11aR)-9-butan-2-yl-2-methoxy-6,8,9,10,11,11a-hexahydro-4H-benzo[a]quinolizine-3,10-diol |
InChI |
InChI=1S/C18H27NO3/c1-4-11(2)13-7-12-5-6-19-10-17(21)18(22-3)9-15(19)14(12)8-16(13)20/h5,9,11,13-14,16,20-21H,4,6-8,10H2,1-3H3/t11?,13-,14-,16-/m1/s1 |
InChIキー |
TYGGBPRDVKGUMR-IIIYTMRASA-N |
異性体SMILES |
CCC(C)[C@H]1CC2=CCN3CC(=C(C=C3[C@@H]2C[C@H]1O)OC)O |
正規SMILES |
CCC(C)C1CC2=CCN3CC(=C(C=C3C2CC1O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

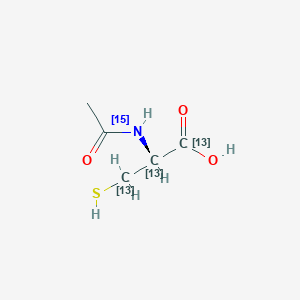
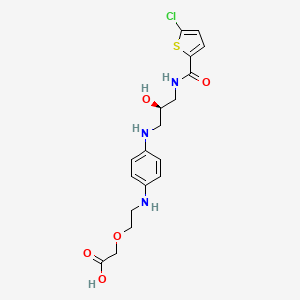
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
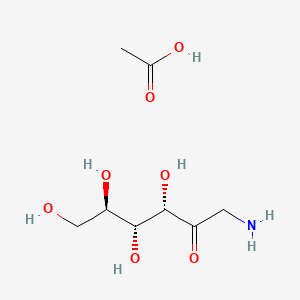
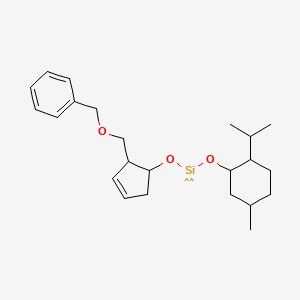


![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)
![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)

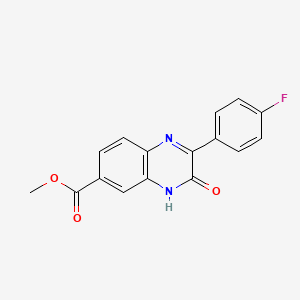
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
